![molecular formula C15H17ClN2O2 B6629904 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6629904.png)
3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol, also known as CQMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a class of organic compounds that exhibit a range of biological activities. CQMA has shown promise in various research areas, including cancer treatment, infectious disease research, and neuroscience.
Mechanism of Action
The mechanism of action of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. In infectious disease research, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis. The exact mechanism of action of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol in the nervous system is not well understood, but some research suggests that it may modulate neurotransmitter release.
Biochemical and Physiological Effects:
3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to induce apoptosis, leading to cell death. In infectious disease research, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to inhibit the replication of certain viruses, reducing viral load. Additionally, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol in scientific research is its potential for use in cancer therapy and infectious disease research. Its ability to induce apoptosis and inhibit viral replication make it a promising candidate for further study in these areas. However, there are also limitations to using 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol in lab experiments. Its complex synthesis process and potential toxicity make it difficult to work with, and more research is needed to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol. One area of interest is in cancer therapy, where further studies could explore the potential of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol as a treatment option for different types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol in the nervous system, and its potential use in neurodegenerative disease research. Further studies could also explore the potential of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol in infectious disease research, particularly in the development of antiviral therapies.
Synthesis Methods
The synthesis of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol involves several steps, starting with the reaction of 8-chloroquinoline with formaldehyde and potassium cyanide to form the intermediate compound, 8-chloro-5-formylquinoline. This intermediate is then reacted with methylamine and formaldehyde to produce 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol. The synthesis of 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol is a complex process, requiring specialized equipment and expertise.
Scientific Research Applications
3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been studied extensively for its potential applications in scientific research. One area of research where 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has shown promise is in cancer treatment. Studies have shown that 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has also been studied for its potential use in infectious disease research, as it has been shown to inhibit the replication of certain viruses. Additionally, 3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol has been studied for its effects on the nervous system, with some research suggesting that it may have neuroprotective properties.
properties
IUPAC Name |
3-[[(5-chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-3-11(14-12(13)2-1-6-18-14)8-17-9-15(19)5-7-20-10-15/h1-4,6,17,19H,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZLDODHCCKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNCC2=C3C(=C(C=C2)Cl)C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

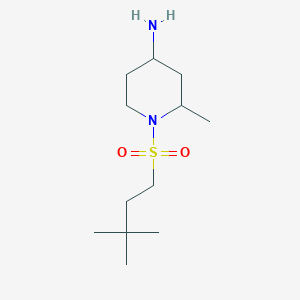
![[3-[(2,6-Difluoro-4-nitroanilino)methyl]phenyl]methanol](/img/structure/B6629834.png)
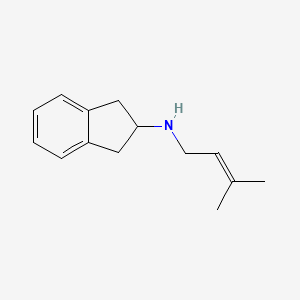
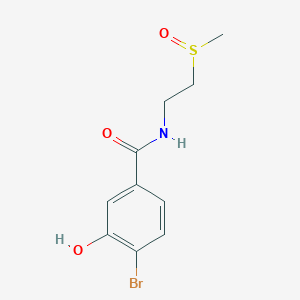
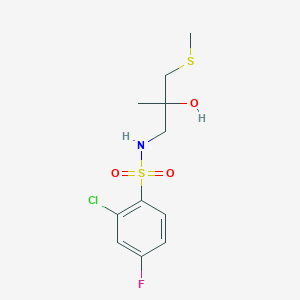
![N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6629850.png)
![1-Cyclopropyl-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B6629864.png)
![2-Ethyl-2-[(pyrazin-2-ylamino)methyl]butan-1-ol](/img/structure/B6629871.png)
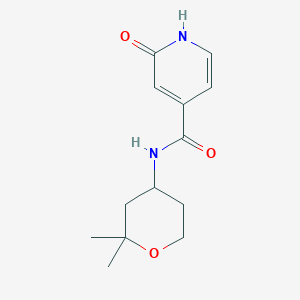
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]oxolan-3-ol](/img/structure/B6629912.png)
![(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B6629916.png)
![2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B6629920.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B6629925.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B6629932.png)